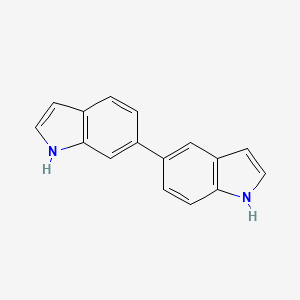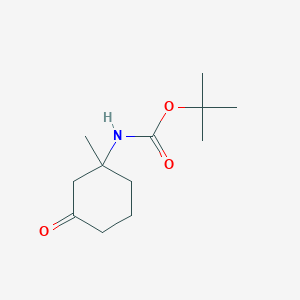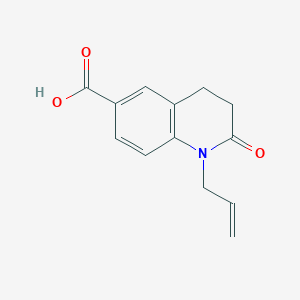
3-(p-Tolyl)azetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of p-toluidine with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidine ring. The final product is obtained by treating the azetidine derivative with hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3-(p-Tolyl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
3-(p-Tolyl)azetidin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine derivatives.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(p-Tolyl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
3-(p-Tolyl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
3-(p-Tolyl)azetidine: Lacks the amine group and dihydrochloride salt, resulting in different chemical properties and reactivity.
3-(p-Tolyl)azetidin-3-amine: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.
p-Toluidine: A precursor in the synthesis of this compound, with different chemical properties and applications.
This compound stands out due to its unique combination of the azetidine ring, amine group, and dihydrochloride salt, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C10H16Cl2N2 |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
3-(4-methylphenyl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;;/h2-5,12H,6-7,11H2,1H3;2*1H |
Clé InChI |
ZRCSTHNXRZFJLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(CNC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)



![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)



![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
